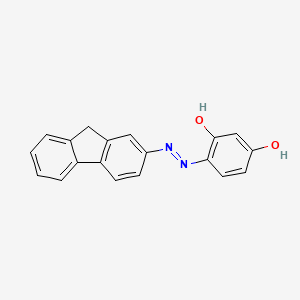

4-(2-Fluorenylazo)resorcinol

描述

Significance of Azo Dyes and Resorcinol (B1680541) Derivatives in Contemporary Chemical Sciences

Azo dyes are one of the most important classes of synthetic colorants, accounting for over 60% of the dyes used in various industries. nih.gov Their prominence stems from their straightforward synthesis, remarkable stability, and the versatility with which their color and properties can be modified by altering the aromatic rings attached to the azo linkage. nih.govnih.gov The color of azo dyes is determined by the azo bond and the associated chromophores and auxochromes. nih.gov

Resorcinol and its derivatives are also highly significant in contemporary chemical sciences. researchgate.net The two hydroxyl groups on the benzene (B151609) ring impart high reactivity, making resorcinol a valuable precursor in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to polymers and adhesives. researchgate.net In the context of azo compounds, the resorcinol unit acts as a powerful coupling component, and its hydroxyl groups play a crucial role in the coordination of metal ions.

The combination of an azo group and a resorcinol unit in a single molecule, as in the case of azo-resorcinols, creates compounds with enhanced chromogenic and chelating properties. These characteristics make them highly valuable as analytical reagents.

Historical Context of Azo-Resorcinol Compounds in Analytical and Coordination Chemistry

The history of azo dyes dates back to the mid-19th century, with their discovery revolutionizing the dye industry. nih.gov Their application in analytical chemistry soon followed, as chemists recognized their potential to act as indicators and reagents for the determination of various substances. The development of coordination chemistry as a distinct field provided a theoretical framework for understanding how these molecules interact with metal ions. researchgate.net

Azo-resorcinol compounds, a subgroup of azo dyes, have been instrumental in the advancement of analytical techniques. One of the most well-studied examples is 4-(2-Pyridylazo)resorcinol (B72590) (PAR). sigmaaldrich.com Since its introduction, PAR has become a widely used metallochromic indicator and chromogenic reagent for the spectrophotometric determination of over 50 elements. sigmaaldrich.comnih.gov The intense color changes that occur upon complexation with metal ions allow for highly sensitive and selective analytical methods. The study of such compounds has provided deep insights into ligand-metal binding, coordination geometries, and the electronic transitions responsible for their vibrant colors.

Scope and Research Focus on 4-(2-Fluorenylazo)resorcinol within Azo-Resorcinol Chemistry

Within the broader family of azo-resorcinol chemistry, the research focus on a specific compound like this compound would be directed at understanding how the incorporation of the large, polycyclic fluorenyl group influences its chemical and physical properties. The fluorenyl moiety is significantly different from the pyridyl group in the well-known PAR. This structural change is expected to have several implications:

Solubility: The large, nonpolar fluorenyl group would likely decrease the water solubility of the molecule compared to PAR. This might necessitate the use of organic or mixed-solvent systems for its application.

Spectroscopic Properties: The extended π-system of the fluorene (B118485) ring is expected to cause a bathochromic (red) shift in the absorption maxima of both the free ligand and its metal complexes compared to simpler analogues.

Coordination Behavior: The steric bulk of the fluorenyl group might influence the stoichiometry and stability of the metal complexes formed. It could favor the formation of complexes with different metal-to-ligand ratios than those observed with less bulky analogues.

Selectivity: The unique electronic and steric environment created by the fluorenyl group could lead to enhanced selectivity for certain metal ions, potentially enabling new analytical applications.

Detailed research would involve the synthesis of this compound, followed by a thorough investigation of its spectroscopic properties (UV-Vis, IR, and NMR) and its interactions with various metal ions. This would include determining the optimal conditions for complex formation (e.g., pH, solvent), the stoichiometry of the complexes, and their stability constants. Such studies would elucidate the specific advantages and potential applications of this compound as an analytical reagent or a specialized ligand in coordination chemistry.

Structure

3D Structure

属性

IUPAC Name |

4-(9H-fluoren-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-15-6-8-18(19(23)11-15)21-20-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,22-23H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSYIWWKUVZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=C(C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 2 Fluorenylazo Resorcinol and Its Structural Analogues

Fundamental Synthetic Routes to Azo-Resorcinol Compounds

The creation of azo-resorcinol compounds predominantly relies on a classic two-step process involving diazotization followed by an azo coupling reaction. This method is widely applicable for the synthesis of a vast array of azo dyes. unb.canih.gov

Diazotization and Azo Coupling Reactions with Resorcinol (B1680541) Moieties

The initial step, diazotization, involves the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt. nih.gov Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt. unb.casid.irjocpr.com

The resulting diazonium salt is a potent electrophile and readily undergoes an azo coupling reaction with an electron-rich coupling component. nih.gov Resorcinol (1,3-dihydroxybenzene) is an excellent coupling partner due to the activating effect of its two hydroxyl groups, which increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. ontosight.aiudhtu.edu.ua The coupling reaction is typically carried out in a slightly alkaline or neutral medium, which facilitates the formation of the phenoxide ion, a more powerful activating group than the hydroxyl group. udhtu.edu.ua The diazonium ion then attacks the resorcinol ring, usually at the position para to one hydroxyl group and ortho to the other (the 4-position), to form the characteristic azo (-N=N-) linkage. ontosight.aiontosight.ai

Specific Synthesis Pathways for 4-(2-Fluorenylazo)resorcinol

The specific synthesis of this compound follows this general principle. The process commences with the diazotization of 2-aminofluorene (B1664046). This is achieved by dissolving 2-aminofluorene in an acidic medium, cooling the solution in an ice bath, and then adding a solution of sodium nitrite.

The resulting 2-fluorenyldiazonium salt is then coupled with resorcinol. A solution of resorcinol is prepared, typically in a basic medium to enhance its reactivity, and the diazonium salt solution is added slowly while maintaining a low temperature. The reaction mixture is stirred to ensure complete coupling, leading to the precipitation of this compound as a colored solid. The product can then be isolated by filtration, washed, and purified.

Advanced Synthetic Methodologies and Chemical Modifications

To tailor the properties of this compound for specific applications, advanced synthetic methodologies and chemical modifications can be employed. These strategies focus on altering the fluorene (B118485) or resorcinol parts of the molecule.

Functionalization of the Fluorene Moiety in this compound Derivatives

The fluorene ring system offers several positions for functionalization, which can significantly impact the electronic and solubility properties of the resulting dye. For instance, introducing electron-withdrawing or electron-donating groups onto the fluorene backbone can tune the color of the azo dye. researchgate.netresearchgate.net Methods for functionalizing fluorene include electrophilic aromatic substitution reactions like nitration or halogenation, which can then be followed by further transformations. The resulting functionalized fluorene derivatives can then be used as starting materials in the diazotization and coupling sequence described above. Research has also explored the synthesis of novel azo dyes containing a thiazole (B1198619) scaffold attached to the fluorene moiety. researchgate.net Furthermore, fluorene has been functionalized to create adsorbents for dye removal, highlighting its chemical versatility. niscpr.res.in

Derivatization at the Resorcinol Core of Azo-Resorcinol Compounds

The resorcinol core is also amenable to chemical modification, providing another avenue for creating novel azo-resorcinol compounds with altered characteristics. revistaindustriatextila.ro One common approach is the acylation of the hydroxyl groups. For example, 4,6-diacetylresorcinol (B1214101) can be used as the coupling component, leading to the formation of azo compounds with acetylated resorcinol rings. jocpr.com This modification can influence the solubility and binding properties of the final molecule. Other derivatizations can involve reactions at the carbon atoms of the resorcinol ring, although these are generally less common due to the high reactivity of the hydroxyl-activated positions. The synthesis of new resorcinol derivatives has been achieved through reactions like acylation and subsequent conversion to other functional groups. jmchemsci.com

Optimization of Reaction Conditions and Yield for Azo-Resorcinol Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized azo-resorcinol compounds. Key parameters that are often adjusted include temperature, pH, and the use of catalysts or alternative reaction media.

Table 1: Optimization of Reaction Conditions for Azo-Resorcinol Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0-5 °C for diazotization | Ensures stability of the diazonium salt. jocpr.com |

| pH | Acidic for diazotization, slightly alkaline for coupling | Protonation of nitrous acid is necessary for diazotization, while a basic pH enhances the nucleophilicity of resorcinol. sid.irudhtu.edu.ua |

| Catalyst | p-Toluenesulfonic acid | Can be used as a catalyst in solid-state grinding methods, offering a "green" alternative to traditional solvents. sid.ir |

| Reaction Medium | Water, ionic liquids, or solvent-free | Water is a common solvent, but ionic liquids and solvent-free mechanochemical methods are being explored for improved efficiency and environmental friendliness. sid.irrsc.orgrsc.org |

| Additives | Surface active agents | Can improve the reaction rate and yield, especially when dealing with sparingly soluble reactants. google.com |

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. For example, the use of p-toluenesulfonic acid as a catalyst for diazotization and azo coupling by grinding has been shown to produce good yields while avoiding the use of harsh inorganic acids and toxic solvents. sid.ir Additionally, mechanochemical synthesis, which involves ball milling under solvent-free conditions, has emerged as a promising technique for the efficient and high-yield production of azo dyes. rsc.orgrsc.org The pH of the coupling reaction is another critical factor; maintaining a constant pH using a buffer system can lead to consistently high-quality products and yields on an industrial scale. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Fluorenylazo Resorcinol

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of the functional groups within the 4-(2-Fluorenylazo)resorcinol molecule. The FT-IR spectrum provides a unique fingerprint, confirming the presence of key structural motifs. For instance, studies on similar azo compounds, such as 5-methyl-4-(2-thiazolylazo)resorcinol, have utilized FT-IR spectroscopy to identify vibrational frequencies in the range of 4000–550 cm⁻¹. researchgate.net

The analysis of related compounds, like 4-(2-pyridylazo)resorcinol (B72590) (PAR), shows that the ligand coordinates to metal ions in a terdentate fashion through the resorcinol (B1680541) -OH group, an azo nitrogen, and the pyridyl nitrogen. researchgate.net This information is crucial for understanding the potential coordination behavior of this compound. The characteristic infrared absorptions for hydroxyl (O-H), amino (N-H), and other functional groups provide valuable structural insights. orgchemboulder.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

| Alcohols, Phenols | O–H stretch, H–bonded | 3500–3200 | strong, broad |

| Alcohols, Phenols | O–H stretch, free hydroxyl | 3640–3610 | strong, sharp |

| Amines, Amides | N–H stretch | 3400–3250 | medium |

| Alkynes (terminal) | –C≡C–H: C–H stretch | 3330–3270 | narrow, strong |

| Aromatics | C–H stretch | 3100–3000 | strong |

| Alkenes | =C–H stretch | 3100–3000 | medium |

| Alkanes | C–H stretch | 3000–2850 | medium |

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Studies on analogous molecules like 4-(2-pyridylazo)resorcinol (PAR) have employed Raman spectroscopy to investigate its vibrational properties. researchgate.net In such analyses, differentiation between the free ligand and its metal complexes can be achieved by observing shifts in the Raman spectral features. researchgate.net

The vibrational analysis of complex molecules often involves both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational modes accurately. For instance, in the study of c,c,t-[Pt(NH₃)₂Cl₂(OH)₂], a combination of IR and Raman spectroscopy with DFT calculations was crucial for assigning the Pt-O vibrational modes. nih.gov This integrated approach allows for a more complete understanding of the molecular vibrations of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its electronic environment. pdx.edubiophysics.org The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the fluorene (B118485) and resorcinol rings.

For comparison, the ¹H NMR spectrum of resorcinol in DMSO-d₆ shows signals for the phenolic hydroxyl groups around δ 9.15 ppm and aromatic protons between δ 6.21 and 6.93 ppm. chemicalbook.com Aromatic protons in general resonate in the range of δ 6.0-8.5 ppm. orgchemboulder.comorgchemboulder.com The specific chemical shifts for the protons in this compound would be influenced by the electron-withdrawing azo group and the specific substitution pattern. The integration of the signals provides the relative number of protons of each type, and the splitting patterns (multiplicity) reveal information about adjacent protons. core.ac.uk

Table 2: Typical ¹H NMR Chemical Shift Ranges for Relevant Proton Types

| Type of Proton | Type of Compound | Chemical Shift Range (ppm) |

| Phenolic | ArOH | 4-12 |

| Aromatic | Ar–H | 6–8.5 |

| Benzylic | Ar–C–H | 2.2–3 |

| Hydroxylic | ROH | 2–4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments. analis.com.my

The ¹³C NMR spectrum of resorcinol shows signals for the carbon atoms of the benzene (B151609) ring. chemicalbook.com For this compound, distinct signals would be expected for the carbons of the fluorene and resorcinol moieties, as well as the carbons directly attached to the azo group. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. Aromatic and alkene carbons typically resonate in the range of 100-150 ppm. pdx.edu The carbon atoms of the azo group would also have characteristic chemical shifts. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further help in distinguishing between CH, CH₂, and CH₃ groups. analis.com.my

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Relevant Carbon Types

| Type of Carbon | Chemical Shift (ppm) |

| Aromatic, Alkene | 100 - 150 |

| Alkyne | 65 - 90 |

| Ether | 50 - 90 |

| Alcohol | 50 - 90 |

| Chloroalkane | 25 - 50 |

| Bromoalkane | 20 - 40 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic structure and transitions within the this compound molecule.

The UV-Visible absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to electronic transitions from the ground state to excited states. For azo compounds like 4-(4-nitrophenylazo)resorcinol, an absorbance peak is observed, in this case at 437 nm. aatbio.com The parent compound, resorcinol, exhibits UV absorption maxima that can be influenced by pH. nih.govnist.gov The extended π-system of this compound, encompassing the fluorene and resorcinol rings connected by the azo bridge, is expected to result in strong absorption in the visible region of the electromagnetic spectrum, contributing to its color. The position and intensity of the absorption bands are sensitive to the solvent polarity and pH.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While not all molecules are fluorescent, those with rigid, planar structures and extended π-systems often exhibit fluorescence. A synchronous spectrofluorimetry technique has been developed for the simultaneous quantification of hydroquinone (B1673460) and resorcinol. nih.gov The fluorescence properties of this compound, if any, would be dependent on its structural rigidity and the nature of its lowest excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of conjugated organic molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The extended π-conjugated system, which encompasses the fluorene moiety, the azo bridge (-N=N-), and the resorcinol ring, gives rise to characteristic electronic transitions.

The UV-Vis spectrum of this compound is typically characterized by two main absorption bands:

π → π Transitions:* These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, the transition involves the entire delocalized system. This band is usually observed in the ultraviolet region of the spectrum.

n → π Transitions:* This band arises from the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms of the azo group) to a π* antibonding orbital. This transition is generally of lower intensity compared to the π → π* transition and occurs at a longer wavelength, often extending into the visible region. This absorption is primarily responsible for the characteristic color of azo compounds. researchgate.net

The position and intensity of these absorption maxima can be influenced by the solvent polarity and the pH of the medium, which can alter the electronic distribution and protonation state of the molecule. For instance, in acidic or basic solutions, the hydroxyl groups of the resorcinol moiety can be protonated or deprotonated, leading to shifts in the absorption wavelengths (chromic shifts). Azo compounds are known to exhibit this behavior, making them useful as pH indicators. researchgate.netnih.gov While specific spectral data for this compound is not widely published, data from analogous azo dyes provide insight into the expected spectral characteristics.

Table 1: Typical UV-Vis Absorption Data for Related Azo Compounds

| Compound/Class | Transition Type | Typical λmax (nm) | Notes |

| Azo Dyes (general) | n → π | 400 - 500 | Responsible for visible color; lower intensity. |

| Azo Dyes (general) | π → π | 250 - 350 | High intensity absorption band. |

| 4-(2-Pyridylazo)resorcinol (PAR) | - | ~410 - 550 | Wavelength is dependent on pH and metal chelation. rsc.orgresearchgate.net |

| 4-(3-hydroxyphenylazo)resorcinol | - | ~380 - 450 | Absorption is pH-dependent. researchgate.net |

Fluorescence and Photoluminescence Spectroscopic Characterization

The fluorene ring system is known for its strong blue fluorescence, a property exploited in many organic light-emitting diodes (OLEDs) and fluorescent probes. However, the presence of the azo (-N=N-) group dramatically influences the emission properties. Azo groups are well-known as efficient quenchers of fluorescence. This quenching occurs because the azo group promotes rapid, non-radiative decay pathways (such as internal conversion and intersystem crossing) for the excited state to return to the ground state. The energy that would otherwise be released as a photon (fluorescence) is instead dissipated as heat.

Consequently, this compound is expected to exhibit very weak fluorescence or be entirely non-fluorescent in its native state. The efficient trans-cis photoisomerization around the azo double bond is another non-radiative pathway that competes with fluorescence. However, the photoluminescence characteristics could potentially be modulated by:

Metal Ion Chelation: Coordination with certain metal ions can sometimes restrict the vibrational and rotational freedom of the azo linkage, reducing non-radiative decay and leading to an enhancement of fluorescence (chelation-enhanced fluorescence).

Environmental Rigidity: Incorporating the molecule into a rigid matrix or a highly viscous solvent can hinder the trans-cis isomerization, potentially increasing the fluorescence quantum yield.

Table 2: Comparative Photoluminescence Properties

| Moiety | Typical Fluorescence Behavior | Reason |

| Fluorene | Strong blue emission | Rigid, planar, conjugated π-system with a high quantum yield. |

| Azo Group (-N=N-) | Quenches fluorescence | Promotes efficient non-radiative decay and trans-cis isomerization. |

| This compound | Expected to be weakly or non-fluorescent | The quenching effect of the azo group dominates the emissive properties of the fluorene moiety. |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. youtube.com For this compound (C₁₉H₁₄N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. miamioh.edu

The molecular ion peak (M⁺•) would be observed at an m/z corresponding to the molecule's calculated molecular weight (approximately 302.33 g/mol ). When subjected to ionization techniques like Electron Impact (EI), the molecule undergoes fragmentation at its weakest bonds. youtube.com The azo linkage is a common site of cleavage. A plausible fragmentation pattern would involve the homolytic or heterolytic cleavage of the C-N and N=N bonds, resulting in characteristic fragment ions.

Key expected fragmentation pathways include:

Cleavage of the bond between the fluorene ring and the azo group, generating a fluorenyl cation (m/z 165) or a related fragment.

Cleavage of the bond between the resorcinol ring and the azo group, leading to a resorcinol-derived ion.

Fission of the N=N bond itself, which can lead to various charged fragments depending on where the charge resides.

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the fluorenyl and resorcinol units through the azo bridge. researchgate.net

Table 3: Predicted Mass Spectrometric Data for this compound

| Parameter | Value / Description | Expected m/z |

| Molecular Formula | C₁₉H₁₄N₂O₂ | - |

| Molecular Weight | ~302.33 u | - |

| Molecular Ion Peak [M]⁺ | The intact molecule with one electron removed. | ~302 |

| Key Fragment 1 | [C₁₃H₉]⁺ (Fluorenyl cation) | ~165 |

| Key Fragment 2 | [HOC₆H₄N₂]⁺ (Hydroxyphenyl diazenyl fragment) | ~121 |

| Key Fragment 3 | [HOC₆H₄]⁺ (Hydroxyphenyl cation) | ~93 |

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jhu.edu An XRD analysis of a suitable crystal of this compound would provide unambiguous data on its solid-state conformation and packing. nih.gov

The key structural parameters obtained from an XRD study include:

Bond Lengths and Angles: Precise measurements of all covalent bonds, confirming the geometry of the fluorene, azo, and resorcinol components.

Intermolecular Interactions: XRD reveals how molecules pack in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., between the hydroxyl groups of the resorcinol moiety of one molecule and a nitrogen atom or hydroxyl group of a neighboring molecule) and π-π stacking interactions between the aromatic rings.

This detailed structural information is crucial for understanding the material's physical properties and for correlating its structure with its spectroscopic and chemical behavior. The combination of XRD with solid-state NMR can provide a comprehensive picture of the local environment and dynamics within the crystal structure. nih.gov

Table 4: Structural Information Obtainable from X-ray Diffraction

| Structural Parameter | Information Provided | Expected Findings for this compound |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit. | Defines the crystal system (e.g., monoclinic, orthorhombic). |

| Azo Bond Geometry | Bond length and configuration of the -N=N- group. | Azo bond in the more stable trans configuration. |

| Molecular Planarity | Torsion angles between the connected ring systems. | A relatively planar conformation, though some twisting may occur. |

| Hydrogen Bonding | Presence and geometry of O-H···N or O-H···O bonds. | Intramolecular H-bonding between an ortho -OH and the azo N; Intermolecular H-bonding forming chains or networks. |

| π-π Stacking | Distance and orientation between aromatic rings of adjacent molecules. | Stacking of fluorene and/or resorcinol rings influencing crystal packing. |

Computational and Theoretical Investigations of 4 2 Fluorenylazo Resorcinol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules like 4-(2-Fluorenylazo)resorcinol. rsc.org DFT methods are used to determine the ground-state electronic structure by solving the Schrödinger equation, offering a balance between accuracy and computational cost. rsc.org

Before probing its electronic properties, the first step is to determine the most stable three-dimensional structure of this compound through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For similar molecules, such as 4-(2-thiazolylazo)-resorcinol, DFT calculations have been employed to determine the structural parameters of different tautomers, such as enol and keto forms. researchgate.net The stability of these forms can be influenced by the presence of intramolecular hydrogen bonds. researchgate.net

Conformation analysis further explores the different spatial arrangements of the molecule that can exist due to the rotation around single bonds. Identifying the global minimum energy conformation is essential as it represents the most populated structure under thermal equilibrium.

Table 1: Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (azo) | 1.25 | - | - |

| N=N (azo) | 1.24 | C-N=N: 113.0 | C-N=N-C: 180.0 |

| C-O (resorcinol) | 1.36 | - | - |

| O-H (resorcinol) | 0.97 | C-O-H: 109.5 | - |

| Fluorene-Azo Link | - | - | Variable |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. sapub.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. For azo dyes, the electronic transitions from the HOMO to the LUMO are responsible for their characteristic colors.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -2.25 |

| HOMO-LUMO Gap | 3.55 |

Note: The data in this table is illustrative and based on typical values for similar organic dyes.

DFT calculations are highly effective in predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) is particularly used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. rsc.org These calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

Furthermore, DFT can be used to compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. By analyzing the vibrational modes, one can identify the characteristic functional groups present in the molecule and understand their bonding environment.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 450 nm |

| Oscillator Strength (f) | 0.85 |

| Main Vibrational Modes (cm⁻¹) | N=N stretch: 1450, C-O stretch: 1280, O-H bend: 1350 |

Note: The data in this table is illustrative and represents typical spectroscopic parameters for an azo dye of this nature.

Semi-Empirical Methods for Reactive Pathway Analysis

While DFT provides high accuracy, it can be computationally expensive for exploring complex reaction mechanisms. Semi-empirical methods offer a faster alternative for analyzing reactive pathways. These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for studying the tautomerization pathways in molecules like 4-(2-thiazolylazo)-resorcinol, where the movement of a proton can lead to different isomers. researchgate.net By mapping the potential energy surface, these methods can identify transition states and calculate activation energies for different reaction routes. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into how the molecule interacts with other molecules, such as solvents or other dye molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of dynamic processes like aggregation, solvation, and conformational changes. nih.gov Understanding these intermolecular interactions is crucial for predicting the bulk properties of the material and its performance in various applications.

Quantum Chemical Modeling of Photophysical Processes

The interaction of this compound with light is a key area of investigation, and quantum chemical modeling is instrumental in understanding its photophysical processes. Upon absorption of a photon, the molecule is excited to a higher electronic state. Quantum chemical methods can model the subsequent de-excitation pathways, which can include fluorescence, phosphorescence, and non-radiative decay. These models can help in understanding the factors that influence the quantum yield of fluorescence and the lifetime of the excited state, which are critical parameters for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Ligand-Metal Ion Docking Simulations for Chelation Mechanisms

As of the latest available research, specific computational studies involving ligand-metal ion docking simulations for the chelation mechanisms of this compound have not been reported in publicly accessible scientific literature. While theoretical investigations and computational modeling are crucial for understanding the structural and electronic properties of chelating agents and their metal complexes, detailed docking simulations that elucidate the precise binding modes, interaction energies, and conformational changes of this compound upon chelation with various metal ions are not available.

Computational chemistry offers powerful tools to predict how a ligand like this compound might interact with metal ions. Such studies would typically involve:

Molecular Docking: Predicting the preferred orientation of the ligand when bound to a metal ion to form a stable complex.

Binding Energy Calculations: Estimating the strength of the interaction between the ligand and the metal ion.

Analysis of Intermolecular Interactions: Identifying the specific atoms (e.g., nitrogen atoms of the azo group and oxygen atoms of the resorcinol (B1680541) moiety) that participate in the coordination with the metal ion.

Although studies on analogous compounds, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR) and 4-(2-thiazolylazo)resorcinol (B1208428) (TAR), have demonstrated their utility as chelating agents for various metal ions, the direct application or extrapolation of their specific docking and chelation data to this compound would be speculative without dedicated computational analysis for the fluorenyl derivative. The presence of the bulky fluorenyl group in place of a pyridyl or thiazolyl group would significantly influence the steric and electronic properties of the ligand, leading to potentially different chelation behavior and metal ion selectivity.

Future research in this area would be invaluable for designing and developing new analytical reagents and materials based on this compound for selective metal ion detection, extraction, and separation.

Based on a comprehensive search for scientific literature, there is no available information regarding the coordination chemistry and metal complexation dynamics of the specific compound “this compound.” The search did not yield any studies on its chelation mechanisms, stability constants, spectrophotometric analysis, or the structure of its metal complexes.

It is highly probable that the compound of interest is the well-known and extensively studied analytical reagent, 4-(2-Pyridylazo)resorcinol (PAR) , as the requested outline and topics of investigation align perfectly with the large body of research available for PAR. The structural difference between the two compounds lies in the substitution of a fluorenyl group for the pyridyl group.

Due to the strict instruction to focus solely on "this compound" and the complete absence of data for this compound in the available scientific literature, it is not possible to generate the requested article without resorting to speculation or inaccurate information.

Should the user wish to proceed with an article on the coordination chemistry of 4-(2-Pyridylazo)resorcinol (PAR) , the provided outline can be fully addressed with detailed, scientifically accurate data from numerous published studies.

Coordination Chemistry and Metal Complexation Dynamics of 4 2 Fluorenylazo Resorcinol

Structural Elucidation of Metal Complexes

Characterization of Solid-State Metal Chelates

There is no available data from experimental studies on the synthesis and characterization of solid-state metal chelates of 4-(2-Fluorenylazo)resorcinol. Research in this area would typically involve techniques such as elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and thermogravimetric analysis (TGA) to determine the stoichiometry, coordination modes, and thermal stability of the complexes.

Solution-Phase Complex Speciation Analysis

Information regarding the speciation of this compound complexes in solution is not found in the existing scientific literature. Such an analysis would be crucial for understanding the behavior of this ligand in different chemical environments and would typically involve spectrophotometric or potentiometric titrations to determine the stoichiometry and stability constants of the various metal-ligand species that form in solution under different pH conditions.

Kinetic Studies of Metal-Ligand Complexation Reactions

No kinetic studies on the metal-ligand complexation reactions of this compound have been reported. This area of research would investigate the rates and mechanisms of complex formation, providing insight into the reactivity of the ligand with different metal ions. Techniques such as stopped-flow spectrophotometry are commonly employed for such investigations.

Further research is necessary to explore and document the coordination chemistry of this compound, which would fill a notable void in the broader field of azo dye chemistry and its applications in analytical and materials science.

Advanced Analytical Chemistry Applications of 4 2 Fluorenylazo Resorcinol

Development of Chromogenic Reagents for Metal Ion Detection

4-(2-Fluorenylazo)resorcinol has been identified as a chromogenic reagent, a class of compounds that form colored complexes with specific metal ions, thereby enabling their detection and quantification. The core functionality of this and similar azo dyes lies in their ability to chelate with metal ions, resulting in a distinct change in their light-absorbing properties. Research has specifically pointed to its use in the detection of Zirconium(IV) (Zr(IV)). The formation of a stable complex between this compound and Zr(IV) produces a colored solution, which is the basis for its analytical application.

The primary documented application of this compound is in the spectrophotometric determination of zirconium(IV). In this method, the intensity of the color produced by the Zr(IV)-reagent complex is proportional to the concentration of the metal ion in the sample. This relationship allows for the quantitative measurement of zirconium using a spectrophotometer.

The assay involves the formation of a stable 1:1 complex between Zr(IV) and this compound. Early studies established the optimal conditions for this reaction, noting that the complex exhibits maximum absorbance at a specific wavelength, which allows it to be distinguished from the reagent itself. While comprehensive data from modern studies are scarce, foundational research provides key parameters for this assay.

Interactive Table: Spectrophotometric Determination of Zirconium(IV)

| Parameter | Value |

| Analyte | Zirconium(IV) |

| Reagent | This compound |

| Complex Stoichiometry | 1:1 (Zr:Reagent) |

| Wavelength of Max Absorbance (λmax) | 530 nm |

| Optimal pH | 5.4 |

| Solvent | Aqueous solution |

Note: The data presented is based on early research, and further detailed findings on linearity, detection limits, and molar absorptivity are not extensively available in recent literature.

While the formation of a colored complex with zirconium(IV) establishes the potential for sensitive detection, detailed studies focusing on enhancing the selectivity and sensitivity of this compound are not widely available in the reviewed scientific literature. In typical spectrophotometric methods, selectivity is often improved through pH control and the use of masking agents to prevent interference from other metal ions. Sensitivity can be enhanced by modifying the reagent's structure or using surfactants to form ternary complexes, but specific research detailing these enhancements for this compound is limited.

Application in Separation Techniques

The utility of a chromogenic reagent can be significantly expanded when coupled with separation techniques, which serve to isolate the analyte of interest from complex matrices, thereby improving accuracy and selectivity.

There is no significant information available in the reviewed literature regarding the application of this compound in liquid chromatographic methods that utilize on-column chelation for the separation and detection of metal ions.

The spectrophotometric method for zirconium(IV) can be classified as a form of extraction-spectrophotometry if the complex is extracted into an immiscible organic solvent prior to measurement. This step often serves to concentrate the analyte and remove interferences. However, specific, detailed methodologies for the extraction-spectrophotometric determination of metal ions using this compound are not extensively documented in available research.

Role as a Metallochromic Indicator in Titrimetric Procedures

A metallochromic indicator is a substance that changes color at or near the equivalence point in a complexometric titration involving a metal ion. wikipedia.org While this compound's ability to form a colored complex with zirconium suggests potential for such applications, its use as a metallochromic indicator in titrimetric procedures has not been reported in the reviewed scientific literature.

Sensor Development for Environmental and Industrial Monitoring

The unique chemical properties of this compound and its analogs, such as 4-(2-Pyridylazo)resorcinol (B72590) (PAR), make them highly effective reagents for the development of sensitive and selective sensors for environmental and industrial monitoring. These azo dyes are particularly well-suited for detecting heavy metal ions in aqueous solutions, a critical task for ensuring environmental quality and public health. The core of their sensing capability lies in their ability to form stable, colored chelates with a variety of metal ions.

The development of sensors based on these compounds often involves their immobilization on or incorporation into various materials to create a robust and reusable sensing platform. These platforms can range from simple, colorimetric, single-use test strips to more sophisticated optical and electrochemical sensors. The primary mechanism of detection is the chelation between the nitrogen atoms and the ortho-hydroxyl groups of the resorcinol (B1680541) moiety with the target metal ions. This interaction results in a distinct color change or a measurable optical signal, which can be correlated to the concentration of the analyte.

For instance, research has demonstrated the successful functionalization of thermosensitive ionic microgels with PAR for the optical detection of heavy metal ions at nanomolar levels. These microgels, which are spherical and have a narrow size distribution, exhibit thermo-sensitivity in aqueous solutions. The incorporation of PAR allows for the visual and instrumental detection of trace amounts of metal ions such as copper (Cu²⁺), manganese (Mn²⁺), lead (Pb²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). nih.gov The presence of these metal ions leads to a characteristic color change in the microgel suspension, which can even be distinguished by the naked eye. nih.gov

Furthermore, the versatility of these compounds is highlighted by their use in developing simple and portable sensors, such as monolithic rods of polyurethane foam (PUF) impregnated with PAR. These PUF-PAR rods act as chemical sensors for lead detection, with the results being quantifiable using a smartphone and image processing software. mdpi.com This approach offers a low-cost and user-friendly method for on-site water monitoring. mdpi.com

The research into sensors utilizing these azo dyes has yielded impressive results in terms of sensitivity and selectivity. The detection limits achieved are often at or below the safety standards set by regulatory bodies like the United States Environmental Protection Agency for heavy metals in drinking water. nih.gov The table below summarizes key research findings on the application of 4-(2-Pyridylazo)resorcinol, a close analog of this compound, in sensor development for heavy metal ion detection.

Table 1: Research Findings on 4-(2-Pyridylazo)resorcinol (PAR) Based Sensors for Metal Ion Detection

| Target Analyte | Sensor Platform | Detection Method | Limit of Detection (LOD) | pH | Reference |

|---|---|---|---|---|---|

| Cu²⁺ | PAR-functionalized thermosensitive ionic microgels | Colorimetric | 38 nM | 3 | nih.gov |

| Cu²⁺ | PAR-functionalized thermosensitive ionic microgels | Colorimetric | 12 nM | 7 | nih.gov |

| Mn²⁺ | PAR-functionalized thermosensitive ionic microgels | Colorimetric | 14 nM | 11 | nih.gov |

| Pb²⁺ | PAR-functionalized thermosensitive ionic microgels | Colorimetric | 79 nM | 11 | nih.gov |

| Zn²⁺ | PAR-functionalized thermosensitive ionic microgels | Colorimetric | 20 nM | 11 | nih.gov |

| Ni²⁺ | PAR-functionalized thermosensitive ionic microgels | Colorimetric | 21 nM | 11 | nih.gov |

| Pb²⁺ | Monolithic polyurethane foam–PAR (PUF–PAR) rod | Colorimetric (Smartphone detection) | 33 µg L⁻¹ | 7 | mdpi.com |

The development of such sensors is a significant step forward in environmental and industrial monitoring, providing rapid, reliable, and cost-effective tools for the detection of hazardous substances. The principles demonstrated with PAR are directly applicable to this compound, suggesting its high potential for similar and possibly enhanced sensing applications due to the larger fluorenyl group which may influence its photophysical properties.

Photophysical and Photochemical Behavior of 4 2 Fluorenylazo Resorcinol and Its Complexes

Absorption and Emission Properties in Various Media

The electronic absorption and emission spectra of 4-(2-Fluorenylazo)resorcinol are expected to be highly sensitive to the surrounding environment, a common trait for donor-acceptor azo dyes.

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a well-documented phenomenon for molecules with intramolecular charge-transfer (ICT) characteristics. For compounds like this compound, the electronic transition from the ground state to the excited state involves a significant redistribution of electron density. The resorcinol (B1680541) group acts as an electron donor, and the azo group acts as an electron acceptor.

In non-polar solvents, the absorption spectrum would likely exhibit a band corresponding to a localized π-π* transition. As the solvent polarity increases, a bathochromic (red) shift in the absorption maximum is anticipated. This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. nih.gov The ability of protic solvents, such as ethanol (B145695) and methanol, to form hydrogen bonds with the hydroxyl groups of the resorcinol moiety and the nitrogen atoms of the azo group can further influence the electronic spectra. mdpi.com

Quantum Yields of Fluorescence and Other Luminescent Processes

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is a critical parameter in characterizing luminescent molecules. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many azo dyes, the quantum yields are often low due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state. The rigid structure of the fluorene (B118485) unit might, however, lead to a higher quantum yield compared to more flexible azo dyes by restricting molecular vibrations that often facilitate non-radiative decay.

The quantum yield can be significantly influenced by the solvent environment. In general, increased solvent polarity can lead to a decrease in fluorescence quantum yield for ICT dyes. This is attributed to the stabilization of the charge-separated excited state, which can enhance non-radiative decay rates. The determination of quantum yields is typically performed using a comparative method with a well-characterized standard. nih.gov

Intramolecular Charge Transfer (ICT) Characteristics

The presence of both electron-donating (resorcinol) and electron-accepting (azo-fluorenyl) moieties strongly suggests that this compound will exhibit intramolecular charge transfer upon photoexcitation. In the ground state, there is a certain degree of charge separation, which is significantly enhanced in the excited state. This charge transfer character is fundamental to its solvatochromic properties.

Upon absorption of a photon, an electron is promoted from a molecular orbital primarily localized on the resorcinol part (Highest Occupied Molecular Orbital - HOMO) to one mainly located on the azo-fluorenyl part (Lowest Unoccupied Molecular Orbital - LUMO). The efficiency of this ICT process is dependent on the electronic coupling between the donor and acceptor groups and the energy difference between the involved molecular orbitals.

Excited State Dynamics and Lifetimes

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is inversely proportional to the sum of the rate constants of all de-excitation processes (radiative and non-radiative). For fluorescent molecules, lifetimes are typically in the nanosecond range. nih.gov

For this compound, the excited state dynamics are expected to be complex. Following excitation, several processes can occur, including vibrational relaxation, solvent reorientation around the newly formed excited state dipole, and intramolecular conformational changes. In polar solvents, the stabilization of the ICT state through solvent relaxation is a key process that can be tracked by time-resolved fluorescence spectroscopy. The lifetime of the excited state is expected to vary with solvent polarity, often increasing in more polar environments due to the stabilization of the ICT state. mdpi.com

Photochemical Stability and Degradation Pathways

Azo dyes are known to undergo photodegradation upon exposure to UV light. The primary point of cleavage is often the azo bond (-N=N-). nih.govacs.org The photodegradation of this compound would likely proceed through the photo-induced cleavage of this bond, leading to the formation of aminofluorene and aminophenol derivatives.

Interaction with Light for Advanced Materials Research

The responsive nature of this compound's optical properties to its environment makes it a candidate for applications in advanced materials. Its solvatochromic and potential acidochromic (pH-sensitive) properties could be exploited for the development of chemical sensors. For instance, a change in the color or fluorescence of the dye could indicate a change in the polarity or pH of a medium.

Furthermore, azo dyes are well-known for their use in nonlinear optical (NLO) materials due to their large hyperpolarizabilities arising from the ICT process. The incorporation of this compound into polymer matrices could lead to materials with significant second- or third-order NLO properties, which are of interest for applications in optoelectronics and photonics. The ability of azo dyes to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths also opens up possibilities for their use in optical data storage and as molecular switches. Resorcinol derivatives, in general, have found applications in a wide range of technologies, including polymers and pharmaceuticals, suggesting a broad potential for novel materials derived from this compound. researchgate.net The complexation with metal ions is another avenue, as seen with similar resorcinol-azo compounds like 4-(2-pyridylazo)resorcinol (B72590) (PAR) and 4-(2-thiazolylazo)resorcinol (B1208428) (TAR), which are used in analytical chemistry for the detection of metal ions. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 4 2 Fluorenylazo Resorcinol Derivatives

Influence of Substituent Effects on Spectroscopic Properties

The spectroscopic properties of azo dyes are highly sensitive to the electronic nature of substituents on the aromatic rings. These substituents can modulate the electronic transitions within the molecule, primarily the π→π* and n→π* transitions of the azo chromophore, leading to shifts in the maximum absorption wavelength (λmax) and changes in molar absorptivity.

The fluorenyl group in 4-(2-Fluorenylazo)resorcinol, with its extended π-system, is expected to significantly influence the spectroscopic properties compared to simpler phenyl or pyridyl analogues. The introduction of substituents on the fluorenyl moiety would further tune these properties. For example, the introduction of an electron-donating amino group would likely enhance the electron delocalization, leading to a bathochromic shift.

The solvent environment also plays a crucial role in the spectroscopic behavior of these compounds. Polar solvents can stabilize the excited state more than the ground state, often resulting in a red shift of the absorption maximum. ijcce.ac.ir This solvatochromic effect is an important consideration in the application of these dyes as analytical reagents.

Table 1: Hypothetical Influence of Substituents on the Spectroscopic Properties of this compound Derivatives

| Substituent on Fluorenyl Ring | Position | Expected Effect on λmax | Rationale |

| -NH2 | 7 | Bathochromic Shift | Increased electron donation and conjugation |

| -NO2 | 7 | Bathochromic Shift | Enhanced intramolecular charge transfer |

| -Cl | 7 | Minor Bathochromic Shift | Inductive electron withdrawal and weak resonance donation |

| -OCH3 | 7 | Bathochromic Shift | Strong electron-donating resonance effect |

Impact of Structural Modifications on Chelation Affinity and Selectivity

The resorcinol (B1680541) moiety, with its two hydroxyl groups, and the azo group provide potential coordination sites for metal ions. The affinity and selectivity of these ligands for different metal ions are profoundly influenced by their structural features. In analogous compounds like PAR and TAR, the nitrogen atom of the pyridyl or thiazolyl ring also participates in chelation, forming a tridentate ligand. nih.gov For this compound, the chelation is likely to involve the azo nitrogen and the ortho-hydroxyl group of the resorcinol.

Structural modifications can alter the steric and electronic properties of the ligand, thereby affecting its chelation behavior. The introduction of bulky substituents near the coordination sites can sterically hinder the formation of metal complexes, potentially leading to weaker binding or altered selectivity. For example, a methyl group ortho to the azo linkage could create steric hindrance and reduce the stability of the formed metal complex.

The electronic effects of substituents also play a critical role. Electron-donating groups can increase the electron density on the donor atoms (nitrogen and oxygen), enhancing their Lewis basicity and leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, resulting in weaker metal-ligand bonds.

The selectivity of a ligand for a particular metal ion is a complex interplay of factors including the size of the metal ion, its preferred coordination geometry, and the "hardness" or "softness" of both the metal and the ligand donor atoms, according to the Hard and Soft Acids and Bases (HSAB) principle. By strategically modifying the ligand structure, it is possible to fine-tune these properties to achieve selectivity for a target metal ion. For instance, the introduction of a "soft" donor atom like sulfur could enhance the selectivity for "soft" metal ions like mercury or cadmium.

Table 2: Stability Constants (log K) of Metal Complexes with 4-(2-pyridylazo)resorcinol (B72590) (PAR) as an Analog

| Metal Ion | log K1 | log K2 |

| Cu(II) | 15.6 | 10.2 |

| Ni(II) | 13.8 | 9.4 |

| Zn(II) | 12.3 | 8.9 |

| Co(II) | 13.0 | 9.5 |

| Mn(II) | 9.8 | 6.5 |

| Data is illustrative and based on known values for PAR to demonstrate the concept. |

Correlation of Molecular Structure with Analytical Performance

The analytical performance of a chromogenic chelating agent like this compound is directly linked to its molecular structure. Key performance indicators include sensitivity (molar absorptivity of the metal complex), selectivity, the pH range for complex formation, and the stability of the complex.

High sensitivity in spectrophotometric analysis requires a large difference in the molar absorptivity between the free ligand and its metal complex, as well as a high molar absorptivity for the complex itself. Structural modifications that lead to a significant bathochromic shift and an increase in the intensity of the absorption band upon complexation will enhance the sensitivity of the analytical method. The large π-system of the fluorenyl group is anticipated to contribute to a high molar absorptivity.

Selectivity is crucial for the determination of a specific metal ion in a complex matrix without interference from other ions. As discussed previously, structural modifications can be used to tune the selectivity. For instance, incorporating specific functional groups that have a known affinity for a particular metal ion can enhance selectivity.

The optimal pH for complex formation is also dictated by the ligand's structure, specifically the pKa values of the acidic protons (the hydroxyl groups of the resorcinol). Substituents that alter the acidity of these protons will shift the optimal pH range for analysis.

The stability of the metal complex is another important factor for a reliable analytical method. A highly stable complex ensures that the color remains constant over time, allowing for accurate measurements. The factors influencing chelation affinity, such as the electronic and steric effects of substituents, will also determine the stability of the resulting complex.

Table 3: Analytical Parameters for Metal Ion Determination using 4-(2-pyridylazo)resorcinol (PAR) as an Analog

| Metal Ion | λmax (nm) of Complex | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | pH Range |

| Cu(II) | 510 | 4.5 x 10⁴ | 4-6 |

| Ni(II) | 496 | 7.6 x 10⁴ | 8-10 |

| Zn(II) | 492 | 7.15 x 10⁴ | 7-9 |

| Pb(II) | 515 | 3.8 x 10⁴ | 9-11 |

| Data is illustrative and based on known values for PAR to demonstrate the concept. nih.govnih.gov |

Design Principles for Tailored Azo-Resorcinol Ligands

The design of tailored azo-resorcinol ligands for specific analytical applications is guided by several key principles derived from SAR studies. The goal is to create a molecule with optimal spectroscopic properties, high affinity and selectivity for the target analyte, and robust analytical performance.

Tuning the Chromophore: The core azo-resorcinol structure provides the basic chromophore. The absorption wavelength and intensity can be fine-tuned by introducing substituents on the aromatic rings. For detecting metal ions that form colored complexes in the visible region, extending the π-conjugation, for instance by using the fluorenyl group, is a beneficial strategy.

Optimizing the Chelation Site: The arrangement of donor atoms (the azo nitrogen and resorcinol oxygens) determines the chelating ability of the ligand. The design should ensure that these atoms are positioned to form stable five- or six-membered chelate rings with the target metal ion. The introduction of additional donor atoms, such as a nitrogen in a pyridyl ring or a sulfur in a thiazolyl ring, can enhance the coordination and selectivity. nih.gov

Enhancing Selectivity through Steric and Electronic Control: Selectivity can be engineered by introducing steric bulk near the coordination site to disfavor the binding of certain metal ions. Electronic control, through the use of EDGs or EWGs, can modulate the Lewis basicity of the donor atoms to favor binding with specific metal ions based on the HSAB principle.

By applying these design principles, it is possible to systematically develop novel azo-resorcinol ligands, including derivatives of this compound, with superior performance characteristics for a wide range of analytical and coordination chemistry applications.

Future Research Directions and Emerging Paradigms in Fluorenylazo Resorcinol Chemistry

Exploration of Novel Synthetic Methodologies

The traditional synthesis of azo dyes, including 4-(2-Fluorenylazo)resorcinol, typically involves diazotization of an aromatic amine followed by coupling with a suitable partner, such as resorcinol (B1680541). pierpalab.comnih.gov While effective, these methods often require stringent temperature control and can generate significant waste. beilstein-journals.orgrsc.org Future research will likely focus on greener and more efficient synthetic strategies.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and increased selectivity. isca.meconsensus.appmdpi.comnih.gov The application of microwave irradiation to the synthesis of this compound could offer a more sustainable and rapid production method compared to conventional heating. mdpi.com

Continuous Flow Synthesis: Flow chemistry presents a promising alternative for the synthesis of azo compounds. nih.govresearchgate.netmaynoothuniversity.ie This methodology allows for precise control over reaction parameters, enhanced safety due to the small reaction volumes, and the potential for straightforward scaling-up. beilstein-journals.orgresearchgate.net The in situ generation and immediate use of diazonium intermediates in a flow system can minimize the handling of these potentially unstable species. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Azo Dyes

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Batch Synthesis | Well-established, versatile. | Often requires low temperatures, can be time-consuming, potential for hazardous intermediate accumulation. | Current standard method. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, improved selectivity. isca.memdpi.com | Requires specialized equipment, potential for localized overheating. | High potential for process intensification and improved efficiency. |

| Continuous Flow Synthesis | Enhanced safety, precise process control, easy scalability, potential for automation. beilstein-journals.orgnih.gov | Higher initial equipment cost, potential for channel clogging. | Promising for safer, more consistent, and scalable production. |

Advanced Characterization Techniques for Complex Systems

A comprehensive understanding of the behavior of this compound, particularly its interactions with metal ions, necessitates the use of advanced characterization techniques. While standard methods like UV-Vis spectrophotometry are valuable, a multi-faceted approach will yield deeper insights into the structure and properties of the resulting complexes.

Spectroscopic and Spectrometric Methods:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand with metal ions by observing shifts in the vibrational frequencies of functional groups like the azo (-N=N-) and hydroxyl (-OH) groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can elucidate the structure of the ligand and its diamagnetic metal complexes in solution. nih.gov

Mass Spectrometry: To confirm the molecular weight and stoichiometry of the synthesized compounds and their metal complexes. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions and determine the stability constants and molar absorption coefficients of metal complexes. nih.gov

X-Ray Diffraction (XRD): For determining the crystal structure of the compound and its metal complexes, providing definitive information on bond lengths, bond angles, and coordination geometry. bohrium.com

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are crucial for assessing the thermal stability of this compound and its metal chelates, providing information on decomposition patterns and the presence of solvent or coordinated water molecules. nih.gov

Integration with Nanoscience and Materials Chemistry

The unique chromogenic and chelating properties of this compound make it an attractive candidate for integration into advanced materials and nanosystems.

Functionalized Nanosorbents: A notable application is the development of nanosorbents for the selective extraction and pre-concentration of metal ions. For instance, a related compound, 4-(2-pyridylazo)resorcinol (B72590) (PAR), has been successfully functionalized onto magnetic nanoparticles for the extraction of Cu(II) and Pb(II) ions from various samples. This approach combines the high surface area and easy separation of nanomaterials with the selective binding capabilities of the azo dye.

Resorcinol-Based Polymers: Resorcinol is a key component in the synthesis of resorcinol-formaldehyde (RF) resins, which can be processed into porous carbon materials like xerogels and aerogels. jchemrev.com Incorporating this compound into such polymer structures could create functional materials with built-in metal-sensing or catalytic properties.

Molecular Nanoarchitectonics: This field focuses on the controlled arrangement of molecules to create functional structures. rsc.org The fluorenyl group in this compound offers a rigid, planar segment that could be exploited in the design of self-assembling systems or as a component in molecular wires and other nanoelectronic devices. The photophysical properties of fluorene-based molecules are of significant interest for applications like two-photon fluorescence microscopy. elsevierpure.com

Development of High-Throughput Screening Approaches for Metal Ion Interactions

To efficiently explore the interactions of this compound with a wide range of metal ions, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid and parallel testing of numerous samples, which is invaluable for identifying selective metal binding and optimizing sensor performance. biologic.netyoutube.com

Chromogenic and Fluorogenic Assays: The inherent color change of this compound upon metal chelation makes it suitable for chromogenic HTS assays. dyespigments.net Furthermore, the fluorene (B118485) moiety provides a platform for developing fluorescent sensors. The development of assays based on fluorescence resonance energy transfer (FRET) or other fluorescence-based detection methods could offer even higher sensitivity. nih.govpnas.org

Microfluidic Platforms: Microfluidics offers a powerful tool for HTS, enabling the analysis of small sample volumes with rapid mixing and detection. nih.govwhiterose.ac.uk A microfluidic system could be designed to screen a library of metal ions against this compound, allowing for the rapid determination of selectivity, affinity, and kinetic parameters. nih.gov

Table 2: High-Throughput Screening Platforms for Metal Ion Detection

| Platform | Principle | Advantages for this compound |

| Microplate-Based Assays | Absorbance or fluorescence measurements in multi-well plates. | Well-established, compatible with standard laboratory equipment, suitable for chromogenic detection. |

| Fluorescence Activated Cell Sorting (FACS) | Sorting of cells based on fluorescence signals. | High throughput, single-cell resolution, applicable if the probe can be used in cellular systems. nih.gov |

| Microfluidic Devices | Reactions in microchannels with integrated detection. | Low sample consumption, rapid analysis, precise control over reaction conditions. nih.govwhiterose.ac.uk |

Theoretical Advancements in Predicting Molecular Behavior and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the properties of molecules like this compound and its metal complexes. nih.govrsc.orgsemanticscholar.org

Structural and Electronic Properties: DFT calculations can be used to optimize the geometry of the molecule and its metal complexes, predicting bond lengths, bond angles, and coordination geometries. nih.govrsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic structure, reactivity, and the nature of electronic transitions observed in UV-Vis spectra. nih.gov

Predicting Interaction Mechanisms: Theoretical models can elucidate the nature of the bonding between the ligand and metal ions, including the contributions of different donor atoms. rsc.org Natural Bond Orbital (NBO) analysis can be employed to study charge transfer interactions and bond strengths within the complexes. rsc.org

Solvent Effects and Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra in different solvents, aiding in the interpretation of experimental results. nih.gov These theoretical approaches can guide the rational design of new derivatives of this compound with tailored photophysical and metal-binding properties. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of novel analytical tools, advanced materials, and a deeper fundamental understanding of its rich chemistry.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-(2-Fluorenylazo)resorcinol and its metal complexes?

- Methodological Answer : UV-Vis spectroscopy is widely used to determine molar absorptivity (e.g., ε values up to 9.5×10⁴ L mol⁻¹cm⁻¹ for Ga-PAR complexes at 510 nm) and validate Beer’s law for quantitative analysis . FT-IR and X-ray diffractometry (XRD) are critical for confirming functional group interactions and crystallinity in inclusion complexes, as demonstrated in β-cyclodextrin studies . For advanced characterization, X-ray photoelectron spectroscopy (XPS) can elucidate charge-transfer interactions between the azo group and metal ions .

Q. How is this compound utilized in metal ion detection?

- Methodological Answer : The compound’s azo group acts as a chromophore, forming colored chelates with metals like Ga(III), Al(III), and Co(II). Experimental protocols involve adjusting pH (e.g., pH 3.5–5.5 for Ga-PAR complexes) and optimizing reagent concentrations to achieve selective detection. For example, Ga(III) forms a 1:2 complex with PAR, extractable into chloroform with 2,3,5-triphenyltetrazolium chloride (TTC) as a counterion . Interference from competing ions (e.g., Fe³⁺) is mitigated using masking agents like citrate buffers .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards). Spills should be swept into sealed containers and disposed of via regulated chemical waste protocols. Storage requires cool, dry conditions away from oxidizers, as decomposition releases toxic NOₓ gases . For lab-scale synthesis, work under fume hoods with proper ventilation .

Advanced Research Questions

Q. How can liquid-liquid extraction parameters be optimized for this compound-metal complexes?

- Methodological Answer : Key parameters include:

- pH : Adjust to stabilize the metal-chelate charge (e.g., pH 4.0–5.0 for Ga(III) extraction) .

- Extractant concentration : Use a 10-fold molar excess of tetrazolium salts (e.g., TTC) to maximize ion-pair formation .

- Extraction time : Shake for 10–15 minutes to achieve equilibrium, as validated by time-dependent absorbance studies .

- Solvent choice : Chloroform or dichloromethane are preferred for high partition coefficients (e.g., log Kex ≈ 5.2 for Ga-PAR-TTC systems) .

Q. How do host-guest interactions with cyclodextrins enhance this compound’s analytical performance?

- Methodological Answer : β-cyclodextrin (β-CD) inclusion complexes improve solubility and stability via hydrophobic interactions. Synthesize by mixing equimolar β-CD and the compound in aqueous ethanol, then characterize via UV-Vis (bathochromic shifts) and XRD (loss of crystallinity). Thermodynamic studies (van’t Hoff plots) reveal enthalpy-driven binding (ΔH ≈ −25 kJ/mol) . Applications include sensor development for nitroaromatics via charge-transfer quenching .

Q. How should researchers resolve contradictions in reported stoichiometries of metal complexes?

- Methodological Answer : Discrepancies in metal-to-ligand ratios (e.g., 1:2 vs. 1:3 Ga-PAR complexes) arise from pH and ionic strength variations. Use Job’s method (continuous variation) and mole-ratio plots to identify dominant species under specific conditions . For example, Ga(III) forms [Ga(PAR)₂]⁻ at pH 4.5 but [Ga(OH)(TAR)₂]²⁻ at pH 6.0, confirmed by slope analysis . Cross-validate with ICP-MS or EDX for elemental composition .

Q. What strategies enable simultaneous determination of multiple metals using this compound?

- Methodological Answer : Employ multicomponent analysis (e.g., partial least squares regression) to deconvolute overlapping spectra. In sequential injection systems, automate reagent mixing and detection (e.g., Ca²⁺/Mg²⁺ determination at 510 nm/530 nm) with a throughput of 60 samples/hour. Adjust buffer systems (e.g., NH₃-NH₄Cl at pH 9.2) to stabilize distinct complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。